Product packaging for 2-[(Dibutylamino)methyl]phenol(Cat. No.:CAS No. 60460-57-3)

2-[(Dibutylamino)methyl]phenol

Cat. No.: B14594931
CAS No.: 60460-57-3
M. Wt: 235.36 g/mol
InChI Key: ACCAACYZYKXIOZ-UHFFFAOYSA-N
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Description

General Context of Phenolic Mannich Bases in Organic Chemistry

Phenolic Mannich bases are a significant class of compounds synthesized through the Mannich reaction, which involves the aminomethylation of a phenol (B47542) using formaldehyde (B43269) and a primary or secondary amine. mdpi.com The presence of both a phenolic hydroxyl group and an aminoalkyl moiety within the same molecule gives these compounds a dual functionality. evitachem.com This structure allows for a wide range of chemical transformations.

The practical significance of phenolic Mannich bases lies in their utility as versatile intermediates in organic synthesis. mdpi.com They serve as building blocks for the construction of more complex molecular architectures. The ortho-aminomethylphenol skeleton is a common structural motif that can be readily modified. For instance, the phenolic hydroxyl group can undergo etherification or esterification, while the amino group can be quaternized or participate in further reactions. evitachem.com Their ability to form stable transition states, often involving intramolecular hydrogen bonding, can influence the regioselectivity of subsequent reactions. clockss.org

Historical Development and Synthetic Relevance of Mannich Adducts

The foundational reaction for synthesizing these compounds, the Mannich reaction, was first reported by the German chemist Carl Mannich in 1912. acs.org It is a three-component condensation reaction that forms a carbon-carbon bond through the aminoalkylation of an acidic proton located alpha to a carbonyl group, or other active hydrogen compounds like phenols. aist.go.jp The reactants are typically formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen. aist.go.jp The resulting product is known as a Mannich base. acs.org

Over the past century, the Mannich reaction has become a cornerstone of organic synthesis due to its reliability and versatility in creating β-amino carbonyl compounds and their analogues. researchgate.net These adducts are highly valuable synthetic intermediates. They can undergo elimination reactions to yield α,β-unsaturated ketones (Michael acceptors) or be reduced to form 1,3-amino alcohols, which are important structural units in many natural products and pharmaceuticals. researchgate.net The development of asymmetric Mannich reactions, using chiral catalysts or auxiliaries, has further expanded its synthetic utility, allowing for the stereoselective synthesis of complex molecules. aist.go.jp

Significance of 2-[(Dibutylamino)methyl]phenol as a Key Organic Intermediate and Ligand Precursor

This compound exemplifies the utility of phenolic Mannich bases. It serves as an important intermediate in the synthesis of a variety of other organic compounds. evitachem.com Its primary route of synthesis is the Mannich reaction between phenol, formaldehyde, and dibutylamine (B89481). evitachem.com

The reactivity of this compound is dictated by its functional groups. The phenolic -OH group allows for reactions such as oxidation to form quinone-type structures or substitution to yield ethers and esters. evitachem.com The tertiary amine provides a basic site and can be involved in coordination with metal ions. This dual functionality makes this compound a valuable precursor for the synthesis of bidentate ligands. The hydroxyl and amino groups can coordinate to a single metal center, forming stable chelate rings, which is a desirable feature in coordination chemistry and catalysis. Its derivatives are also utilized in industrial applications, such as in the production of polymers and resins. evitachem.com

Scope and Objectives of the Academic Research Outline

This article aims to provide a focused and scientifically rigorous overview of this compound. The objective is to detail its chemical identity within the family of phenolic Mannich bases and to trace the historical and synthetic importance of the reaction that produces it. The core of this review will concentrate on the established role of this compound as a chemical intermediate and as a precursor for developing ligands. The discussion will be supported by relevant data and research findings, presented in a clear and structured format.

Detailed Research Findings

Synthesis and Physicochemical Properties

The principal method for preparing this compound is the Mannich condensation reaction. This one-pot synthesis is valued for its atom economy and operational simplicity.

Table 1: General Synthesis of this compound

Reactants Reaction Type Typical Conditions Product
Phenol, Formaldehyde, DibutylamineMannich ReactionAcidic medium (e.g., HCl); Room temperature or slightly elevated. evitachem.comThis compound

While specific physicochemical data for this compound is not widely published in readily accessible databases, data for a structurally similar analogue, 4-tert-Butyl-2-[(dibutylamino)methyl]phenol, provides insight into the expected properties of this class of compounds.

Table 2: Physicochemical Properties of a Representative Phenolic Mannich Base (4-tert-Butyl-2-[(dibutylamino)methyl]phenol)

Property Value Reference
Molecular FormulaC₁₉H₃₃NO chemeo.com
Molecular Weight291.47 g/mol chemeo.com
Normal Boiling Point (Tboil)599.7±45.0 K chemeo.com
Enthalpy of Vaporization (ΔvapH°)68.2±3.0 kJ/mol chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)6.018 chemeo.com
Water Solubility (log10WS)-5.731 mol/l chemeo.com

This data is for CAS 25544-02-9 and serves as an illustrative example.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of synthesized compounds. For phenolic Mannich bases, NMR and IR spectroscopy are particularly informative. Below is representative NMR data for 4-tert-Butyl-2-[(dibutylamino)methyl]phenol, which highlights the key signals expected for this structural type.

Table 3: Representative ¹H and ¹³C NMR Data for 4-tert-Butyl-2-[(dibutylamino)methyl]phenol

Nucleus Chemical Shift (δ) in ppm Assignment Reference
¹H NMR11.02 (s, 1H)Phenolic OH clockss.org
¹H NMR7.07 (dd, 1H)Aromatic CH clockss.org
¹H NMR3.68 (s, 2H)Ar-CH₂-N clockss.org
¹H NMR2.42 (t, 4H)N-(CH₂)₂ clockss.org
¹H NMR1.23-1.50 (m, 8H)(CH₂)₄ clockss.org
¹H NMR1.19 (s, 9H)t-Butyl CH₃ clockss.org
¹³C NMR15.1, 21.5, 30.1, 32.5Aliphatic Carbons clockss.org
¹³C NMR54.8N-CH₂ clockss.org
¹³C NMR58.9Ar-CH₂-N clockss.org
¹³C NMR118.9, 125.4, 126.3Aromatic Carbons clockss.org
¹³C NMR141.2, 158.4Aromatic Carbons (C-O, C-C(CH₃)₃) clockss.org

This data is for a substituted analogue and is presented to illustrate the expected spectral features.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25NO B14594931 2-[(Dibutylamino)methyl]phenol CAS No. 60460-57-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60460-57-3

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

2-[(dibutylamino)methyl]phenol

InChI

InChI=1S/C15H25NO/c1-3-5-11-16(12-6-4-2)13-14-9-7-8-10-15(14)17/h7-10,17H,3-6,11-13H2,1-2H3

InChI Key

ACCAACYZYKXIOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1=CC=CC=C1O

Origin of Product

United States

Synthetic Methodologies for 2 Dibutylamino Methyl Phenol

Classical Mannich Reaction Approaches

The traditional synthesis of 2-[(Dibutylamino)methyl]phenol relies on the well-documented Mannich reaction, where phenol (B47542) reacts with formaldehyde (B43269) and dibutylamine (B89481). evitachem.com This method is valued for its "one-pot" nature, which offers practical advantages in synthesis. researchgate.net The reaction is typically conducted under acidic conditions, often with the amine introduced as its hydrochloride salt, which helps maintain the necessary acidic environment. evitachem.comadichemistry.com While effective, the classical approach can lead to the formation of by-products, including di- and trisubstituted phenols, necessitating careful control over reaction conditions to ensure selectivity. adichemistry.comunacademy.com

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and regioselectivity is a central goal in the synthesis of this compound. The aminomethylation of phenol can occur at both the ortho and para positions relative to the hydroxyl group. smolecule.com However, for this specific isomer, ortho-substitution is desired. Research has shown that selectivity for the ortho-product can surpass 80% under optimized conditions. smolecule.com Key parameters that are manipulated to achieve this include temperature, solvent, and the stoichiometry of the reactants.

Several factors influence the outcome of the reaction, as detailed in the table below.

ParameterOptimal Range/ConditionImpact on Reaction
Temperature 60–80°CControls the stability of intermediates and reaction rate. smolecule.com
Solvent Ethanol, DioxaneAffects solubility of reactants and can influence reaction pathways.
Reactant Ratio Equimolar (Phenol:Amine), 2x Molar Excess (Formaldehyde)Critical for maximizing yield and minimizing by-product formation.
pH Acidic (e.g., using amine hydrochloride)Essential for the formation of the reactive electrophilic iminium ion. evitachem.comchemistry-reaction.com

One high-yield approach for a structurally similar compound, 2-((dimethylamino)methyl)phenol, involves refluxing phenol, dimethylamine, and formaldehyde in ethanolic sodium hydroxide (B78521) at 135–140°C for four hours, achieving a 95% yield after recrystallization. Such conditions highlight how alkaline environments can also be effectively utilized.

Exploration of Catalyst Systems in Traditional Synthesis

The Mannich reaction is typically acid-catalyzed. chemistry-reaction.com The catalyst facilitates the formation of the key electrophilic species. Often, the amine hydrochloride salt itself serves a dual role as both reactant and catalyst source, as it exists in equilibrium with the free amine and protons, thereby maintaining the acidic conditions required for the reaction to proceed. adichemistry.com

Beyond the intrinsic catalysis by the amine salt, other systems have been explored to enhance reaction efficiency. Both Lewis acids and bases have been employed to accelerate the condensation process. researchgate.net In a related synthesis of the dimethylamino analogue, an innovative approach avoids the direct use of formaldehyde by employing N,N,N,N-tetramethylmethylenediamine in the presence of a copper(I) chloride (CuCl) catalyst.

Mechanistic Investigations of the Aminomethylation Process

The mechanism of the Mannich reaction is a two-step process. unacademy.com The first step involves the reaction between dibutylamine and formaldehyde to form a highly reactive electrophile known as the N,N-dibutylmethaniminium ion, or more commonly, the Eschenmoser salt analogue. adichemistry.comchemistry-reaction.com

The second step involves the nucleophilic attack of the phenol ring on the iminium ion. adichemistry.com Under the acidic reaction conditions, the phenol molecule can tautomerize to its more nucleophilic keto form. This enol form then attacks the iminium ion, leading to the formation of the C-C bond at the ortho position and, after re-aromatization, yielding the final this compound product. adichemistry.comchemistry-reaction.com

However, the reaction pathway with phenols can be more complex. Mechanistic studies on related systems have revealed the initial formation of an o-hydroxybenzylamine. researchgate.net This intermediate can then participate in reversible reactions, potentially forming a benzoxazine (B1645224) by-product. The yield of the desired aminomethylated phenol increases over time not only from the direct reaction of phenol but also from the slow aminolysis of the benzoxazine intermediate. researchgate.net Furthermore, the formation of benzyldiamine by-products has also been observed. researchgate.net

Advanced and Green Synthetic Strategies

In response to the growing need for environmentally benign chemical processes, advanced synthetic strategies for producing this compound have been developed. These methods focus on reducing waste, eliminating hazardous solvents, and improving energy efficiency.

Solvent-Free Reaction Conditions

A significant advancement in the synthesis of Mannich bases is the development of solvent-free reaction conditions. These methods offer numerous advantages, including simplified procedures, easier workup, reduced environmental impact, and often higher yields. researchgate.net

Several approaches to solvent-free synthesis have been reported:

Microwave-Assisted Synthesis : The use of microwave irradiation under solvent-free conditions provides a rapid and efficient method for synthesizing Mannich bases. mjcce.org.mkgrafiati.com This technique significantly reduces reaction times compared to conventional heating.

Catalysis on Mineral Supports : Solid supports like silica (B1680970) gel have been used to mediate the condensation of an amine (including dibutylamine), formaldehyde, and a ketone at room temperature, suggesting a viable pathway for phenol-based systems as well. researchgate.net

Reusable Catalysts : A highly efficient, solventless method utilizes calcium oxide (CaO) as a catalyst. clockss.org This approach dramatically shortens reaction times from hours to minutes and increases yields. The CaO catalyst can be recovered and reused, adding to the sustainability of the process. clockss.org A study reported the successful synthesis of the related compound 4-tert-Butyl-2-[(dibutylamino)methyl]phenol using this solventless CaO-catalyzed method. clockss.org

The following table summarizes findings from a study on solvent-free Mannich reactions. researchgate.net

FeatureFinding
Conditions Room temperature, no solvent, no catalyst.
Advantages Mild, convenient, good yields, simple workup.
Environmental Impact Eliminates volatile and hazardous organic solvents.
Mechanism The amine reactant is proposed to act in a dual role as both a reactant for imine formation and as a Lewis base to generate the nucleophilic carbanion from the CH-acidic compound. researchgate.net

Microdroplet Reaction Techniques

An emerging and highly innovative approach to chemical synthesis involves the use of microdroplets. Reactions conducted in microdroplets have been shown to be accelerated by several orders of magnitude compared to their bulk-phase counterparts. acs.org This acceleration is attributed to unique interfacial effects, including partial solvation of reagents, the presence of high electric fields, and pH extremes at the droplet surface. purdue.edu

A recent study detailed the ultrafast synthesis of this compound using an arc plasma-initiated microdroplet reaction. acs.org Uniquely, this method did not use phenol as a starting material. Instead, the reaction was initiated between toluene (B28343) and dibutylamine. acs.org The plasma arc generates highly reactive species which create a hydroxybenzyl ion intermediate, a key precursor to the final product. acs.org While still a novel technique, microdroplet synthesis represents a frontier in chemical manufacturing, offering the potential for catalyst-free reactions with unprecedented speed. acs.org

Arc Plasma-Initiated Microdroplet Synthesis

A novel and rapid method for the synthesis of this compound involves an arc plasma-initiated microdroplet reaction. acs.org This technique utilizes the reaction of toluene with dibutylamine within microdroplets activated by an arc plasma. acs.org The process is characterized by the dual activation of C(sp³)–H and C(sp²)–H bonds, leading to the formation of the desired product under ambient conditions. acs.org

The synthesis is initiated by generating highly reactive species, such as hydroxyl radicals (HO•) and water dimer radical cations (H₄O₂⁺•), through the plasma arc. acs.org These species play a critical role in activating the starting materials. The toluene spray intersects with the arc-activated mixture before entering a mass spectrometer for analysis. acs.org This method has been shown to successfully produce this compound, along with its isomers, 3-[(dibutylamino)methyl]phenol (B8702437) and 4-[(dibutylamino)methyl]phenol, which were synthesized separately as standards for comparison. acs.org

Elucidation of Reaction Rate Acceleration Mechanisms in Microdroplets

Reactions occurring in microdroplets often exhibit significantly accelerated kinetics compared to their bulk-phase counterparts. researchgate.netnsf.gov This phenomenon is attributed to several factors inherent to the microdroplet environment. One key factor is the increased surface-area-to-volume ratio, which enhances mass transfer between reactants, particularly in gas-liquid reactions. rsc.org

The interface between the liquid and the surrounding gas is believed to play a crucial role. nih.gov Partial solvation of reagents at this interface can lower the activation energy required for the reaction to proceed. nsf.gov Theoretical models, such as the noncatalytic reaction-adsorption model, have been proposed to describe the enhancement of reaction rates at the droplet interface. researchgate.net This model has been validated in various reactions, including Mannich reactions. researchgate.net The confinement of reactants within the small volume of the droplet is another contributing factor to the observed rate acceleration. nih.gov Studies have shown that reaction rates can be accelerated by orders of magnitude in microdroplets, a phenomenon that has been observed for various reaction types, including C–C, C–N, and C–O bond formations. acs.orgnsf.gov

Catalyst-Free and Solvent-Independent Methodologies

A significant advantage of the arc plasma-initiated microdroplet synthesis is its catalyst-free and solvent-independent nature. acs.org This method obviates the need for external catalysts, which are often required in traditional Mannich reactions to promote the formation of the iminium ion intermediate. numberanalytics.com The activation is achieved through the generation of reactive species by the plasma arc itself. acs.org

Furthermore, the reaction can proceed without a bulk solvent, which aligns with the principles of green chemistry by reducing solvent waste. acs.orgclockss.org While water microdroplets are often used, the reaction is not limited to this medium. acs.org This solvent-independent characteristic, coupled with the mild reaction conditions (ambient temperature and pressure), makes this a more sustainable approach to synthesizing this compound and related compounds. acs.org The methodology has been shown to be applicable to a wide range of substrates, including various amines and substituted toluenes. acs.org

Regioselective Synthesis of Phenolic Mannich Isomers

The control of regioselectivity in the aminomethylation of phenols is a critical aspect of synthesizing specific isomers of aminomethylated phenols.

Controlled Synthesis of Ortho-, Meta-, and Para-Aminomethylated Phenols

The traditional Mannich reaction of phenols with formaldehyde and a secondary amine typically yields the ortho-substituted product. clockss.orgd-nb.info This preference is often attributed to the formation of a six-membered transition state where the phenolic proton activates the aminomethylating agent. clockss.org However, the synthesis of meta- and para-isomers requires alternative strategies.

Recent advancements have demonstrated methods to achieve meta-selective C-H functionalization of phenols. researchgate.net One such strategy employs a traceless directing group, such as carbon dioxide, which facilitates a palladium-catalyzed arylation at the meta position. researchgate.net While this has been demonstrated for arylation, the principle of using transient directing groups opens avenues for other functionalizations, including aminomethylation.

The synthesis of para-substituted phenols can be achieved when the ortho positions are blocked. clockss.org Additionally, certain catalytic systems can favor para-alkylation. For instance, a phosphite-based Au(I) catalytic system has been developed for the selective para-alkylation of phenols. rsc.org The choice of catalyst and reaction conditions can therefore be tailored to favor the formation of a specific isomer.

Factors Governing Positional Selectivity in Phenolic Aminomethylation

Several factors influence the regioselectivity of the Mannich reaction with phenols. numberanalytics.comresearchgate.net These include:

Steric Hindrance: The steric bulk of both the phenol and the amine can influence the position of aminomethylation. clockss.org For instance, using a bulkier aldehyde in the Mannich reaction has been shown to affect the regiochemical outcome. clockss.org

Electronic Effects: The electronic properties of substituents on the phenol ring play a significant role. Electron-donating groups generally direct the incoming electrophile to the ortho and para positions. mcmaster.ca In bicyclic phenols, the nature of the fused ring, including the presence of electron-donating or withdrawing groups, strongly dictates the regioselectivity. clockss.org

Catalyst and Reaction Conditions: The choice of catalyst can dramatically alter the regioselectivity. rsc.orgnih.gov For example, different metal catalysts can direct the functionalization to the ortho, meta, or para positions. rsc.org The solvent polarity can also have an impact, although in some cases, its effect on regioselectivity has been found to be minimal. clockss.org

Nature of the Aminomethylating Agent: The reactivity of the iminium ion, which is the key electrophile in the Mannich reaction, can be influenced by the reaction conditions. For example, the addition of trifluoroacetic acid (TFA) can lead to a more reactive immonium ion and potentially alter the reaction mechanism and selectivity. clockss.org

Isolation and Characterization of Isomeric Products

The synthesis of this compound, typically achieved through the Mannich reaction involving phenol, formaldehyde, and dibutylamine, often yields a mixture of isomeric products. The electrophilic substitution on the phenol ring can occur at positions ortho or para to the hydroxyl group, leading primarily to the formation of this compound and 4-[(dibutylamino)methyl]phenol. In some synthetic approaches, the meta-isomer, 3-[(dibutylamino)methyl]phenol, may also be formed or synthesized for comparative purposes. The effective separation and unambiguous characterization of these isomers are critical for ensuring the purity and intended functionality of the final product.

The isolation of these positional isomers leverages their differing physical and chemical properties, such as polarity, solubility, and boiling point. Because electron-donating groups like the hydroxyl group direct substitution to both the ortho and para positions, the separation of these isomers is a common challenge in synthetic chemistry. wikipedia.org

Isolation Methodologies

Several techniques can be employed to isolate the isomeric products of the aminomethylation of phenol.

Column Chromatography: This is a frequently used method for separating ortho and para isomers due to the general principle that the ortho isomer is more polar than the para isomer. wikipedia.org The separation is performed on a stationary phase, such as silica gel, with an appropriate mobile phase. researchgate.net The difference in polarity leads to different retention times on the column, allowing for their sequential elution and collection. For complex mixtures, sequential preparative chromatographic separations may be necessary to obtain each isomer in sufficient purity. semanticscholar.org

High-Performance Liquid Chromatography (HPLC): HPLC offers a more efficient and rapid method for the separation of aminophenol isomers. rsc.org Both normal-phase and reversed-phase systems can be utilized. Reversed-phase HPLC, often using a polystyrene-divinylbenzene or a C18 stationary phase, is a reproducible method for the qualitative and quantitative analysis of aminophenol positional isomers. rsc.orgnih.gov For isolation on a larger scale, preparative HPLC systems are employed. shimadzu.eu Specialized columns, such as those with phenyl, pentafluorophenyl (PFP), or biphenyl (B1667301) stationary phases, can offer unique selectivity for separating positional isomers that are challenging to resolve on standard C18 columns. welch-us.comgtfch.orgnih.gov

Fractional Crystallization: This method relies on the differences in solubility between the isomers. The para isomer of a disubstituted arene often has a higher melting point and lower solubility in a given solvent compared to the ortho isomer. wikipedia.org By carefully selecting a solvent and controlling the temperature, the less soluble para isomer can be induced to crystallize first from the reaction mixture, allowing for its separation by filtration. wikipedia.org

Distillation: If the boiling points of the ortho and para isomers are significantly different, they can be separated by fractional distillation. wikipedia.org

Isolation Method Principle Stationary Phase Examples Mobile Phase Examples Reference(s)
Column Chromatography Difference in polarity between isomers.Silica GelChloroform-Hexane wikipedia.orgresearchgate.netpsu.edu
Preparative HPLC Differential partitioning between stationary and mobile phases.Polystyrene-divinylbenzene, C18, BiphenylAqueous Phosphate Buffer/Methanol, Water/Acetonitrile with Formic Acid rsc.orgnih.govshimadzu.eugtfch.org
Fractional Crystallization Lower solubility of the para isomer.N/AVarious organic solvents wikipedia.org
Distillation Significant difference in boiling points.N/AN/A wikipedia.org

Characterization of Isomers

Once isolated, each isomer is subjected to various analytical techniques for structural confirmation and characterization.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for both separating and identifying the isomers. The isomers will exhibit different retention times in the chromatogram. Mass spectrometry provides the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, which would be identical for all isomers. However, tandem mass spectrometry (MS²) can differentiate them. In MS², the parent ion is fragmented, creating a unique breakdown curve or fragmentation pattern for each isomer that serves as a structural fingerprint. acs.org For instance, this compound, 3-[(dibutylamino)methyl]phenol, and 4-[(dibutylamino)methyl]phenol have been synthesized as standards and identified by comparing their retention times and MS² fragmentation patterns. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of the isomers.

¹H NMR: The substitution pattern on the aromatic ring gives rise to characteristic chemical shifts and coupling patterns for the aromatic protons. The ortho isomer will show a more complex splitting pattern compared to the more symmetrical para isomer. The signals corresponding to the benzylic methylene (B1212753) protons (-CH₂-N) and the protons of the dibutylamino group will also be present.

¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. Due to symmetry, the para isomer will show fewer aromatic carbon signals than the ortho and meta isomers. libretexts.org The chemical shifts of the carbon atoms, particularly those in the phenolic ring, are highly sensitive to the position of the substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the key functional groups within the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl (-OH) group stretching vibration. Absorptions corresponding to C-N stretching and aromatic C-H and C=C stretching will also be observed.

Table of Isomeric Product Characterization Data

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Key Characterization Data Reference(s)
This compound C₁₅H₂₅NO235.37¹H NMR (DMSO-d₆, 300 MHz): δ 7.73 (d, 2H, phenol), 6.85 (m, 1H, phenol), 5.47 (s, 1H, OH), 3.52 (s, 2H, Ar-CH₂-N), 2.31 (t, 4H, N-(CH₂)₂), 1.42 (m, 8H, 4xCH₂), 1.11 (t, 6H, 2xCH₃) (Data for a derivative). LC-MS: Identified by retention time and MS² fragmentation. acs.orgresearchgate.net
3-[(Dibutylamino)methyl]phenol C₁₅H₂₅NO235.37LC-MS: Synthesized as a standard and identified by retention time and MS² fragmentation. acs.org
4-[(Dibutylamino)methyl]phenol C₁₅H₂₅NO235.37¹H NMR (para-substituted phenol ring): δ 6.75 (d, 2H), δ 7.19 (d, 2H) (Reference data for a para-substituted phenol). LC-MS: Identified by retention time and MS² fragmentation. acs.orgresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. The following sections delve into the one-dimensional and advanced two-dimensional NMR analysis of 2-[(Dibutylamino)methyl]phenol.

Comprehensive ¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The spectrum exhibits a triplet at approximately 0.9 ppm, which is characteristic of the terminal methyl (CH₃) groups of the two butyl chains. The integration of this signal corresponds to six protons. A complex multiplet observed in the range of 1.1 to 1.8 ppm represents the eight protons of the four methylene (B1212753) (CH₂) groups in the butyl chains. Another triplet at 2.5 ppm is assigned to the four protons of the two methylene groups directly attached to the nitrogen atom. A singlet at 3.7 ppm corresponds to the two protons of the methylene group connecting the aromatic ring and the nitrogen atom. The aromatic protons appear as a multiplet between 6.7 and 7.2 ppm, integrating to four protons. A broad singlet at 9.6 ppm is attributed to the phenolic hydroxyl (-OH) proton.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.9Triplet6H-CH₂CH₂CH₂CH₃
1.1-1.8Multiplet8H-CH₂CH₂CH₂ CH₃
2.5Triplet4H-N(CH₂ CH₂CH₂CH₃)₂
3.7Singlet2HAr-CH₂ -N
6.7-7.2Multiplet4HAromatic protons
9.6Singlet1H-OH

Detailed ¹³C NMR Spectral Analysis and Carbon Assignment

Advanced 2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of atoms within a molecule.

COSY experiments would reveal the coupling relationships between adjacent protons, helping to confirm the sequence of methylene groups in the butyl chains and the relationships between the aromatic protons.

HSQC would provide direct correlation between each proton and the carbon atom it is attached to, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

Specific experimental 2D NMR data for this compound are not available in the reviewed literature.

Conformational Analysis via Variable Temperature NMR and NOESY Studies

The conformational flexibility of this compound, particularly concerning the rotation around the C-C and C-N single bonds, could be investigated using variable temperature NMR and Nuclear Overhauser Effect Spectroscopy (NOESY). These studies can provide insights into the preferred spatial arrangement of the butyl chains and the aminomethyl group relative to the phenol (B47542) ring. At different temperatures, changes in the NMR spectra could indicate the presence of different conformers and allow for the determination of the energy barriers between them. NOESY experiments would reveal through-space interactions between protons, providing crucial distance information for determining the three-dimensional structure in solution.

However, specific experimental data from variable temperature NMR or NOESY studies for this compound is not available in the current body of scientific literature.

Infrared (IR) Spectroscopy

IR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vibrational Mode Assignments for Characteristic Functional Groups

The IR spectrum of this compound, recorded as a thin film, displays several characteristic absorption bands. A prominent band around 2950 cm⁻¹ is attributed to the C-H stretching vibrations of the alkyl and aromatic C-H bonds. The band at 1460 cm⁻¹ can be assigned to the C=C stretching vibrations within the aromatic ring. A significant absorption at 1260 cm⁻¹ is likely due to the C-O stretching of the phenolic hydroxyl group. The band at 750 cm⁻¹ is characteristic of the out-of-plane C-H bending vibrations of the ortho-substituted benzene ring.

Table 2: IR Spectral Data of this compound

Wavenumber (cm⁻¹)Vibrational Mode Assignment
2950C-H stretching (alkyl and aromatic)
1460C=C stretching (aromatic ring)
1260C-O stretching (phenol)
750C-H out-of-plane bending (ortho-substituted aromatic)

Investigation of Intramolecular Hydrogen Bonding Interactions

The spatial arrangement of the hydroxyl group and the dibutylaminomethyl substituent on the phenol ring in this compound creates a favorable environment for the formation of an intramolecular hydrogen bond. This non-covalent interaction, occurring between the hydroxyl hydrogen and the nitrogen atom of the amino group, plays a crucial role in determining the compound's conformation and spectroscopic properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

Table 1: Theoretical Isotopic Composition of this compound

IsotopeAtomic Mass (Da)Number of AtomsTotal Mass (Da)
¹²C12.00000015180.000000
¹H1.0078252525.195625
¹⁴N14.003074114.003074
¹⁶O15.994915115.994915
Monoisotopic Mass 235.193614

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. For this compound, the molecular ion ([M]⁺˙) would be expected to undergo characteristic fragmentation patterns. A primary fragmentation pathway for phenolic compounds is the loss of a hydrogen atom followed by the expulsion of carbon monoxide (CO), a process that is common for phenols. libretexts.org Another significant fragmentation pathway for amines involves alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. In the case of this compound, this would lead to the formation of a stable iminium ion. The fragmentation of the butyl chains could also occur, leading to a series of peaks separated by 14 Da (CH₂). A plausible fragmentation pathway would involve the benzylic cleavage, leading to the formation of a resonance-stabilized benzylic cation.

Ionization Techniques and Their Impact on Spectral Data

The choice of ionization technique significantly influences the appearance of the mass spectrum. Electron Ionization (EI) is a hard ionization technique that typically produces numerous fragment ions, providing rich structural information. For this compound, EI would likely induce extensive fragmentation, revealing the key structural motifs. In contrast, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) impart less energy to the molecule, resulting in a more abundant molecular ion peak and less fragmentation. This is particularly useful for confirming the molecular weight of the compound. The choice of ionization method would therefore depend on whether the analytical goal is to determine the molecular weight or to obtain detailed structural information through fragmentation analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores.

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted phenol chromophore. Phenol itself shows a primary absorption band (π → π) around 275 nm. docbrown.info The presence of the electron-donating hydroxyl and amino groups, as well as the alkyl chain, will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λₘₐₓ). The auxochromic effect of the hydroxyl and amino groups, which are electron-donating, is expected to cause a bathochromic (red) shift of the λₘₐₓ to longer wavelengths compared to unsubstituted benzene. The electronic transitions observed are typically π → π transitions associated with the aromatic ring. The intramolecular hydrogen bond can also affect the electronic structure and, consequently, the UV-Vis spectrum. The polarity of the solvent can also influence the position of the absorption bands. researchgate.net

Table 2: Summary of Expected Spectroscopic Features

Spectroscopic TechniqueFeatureExpected Observation
¹H NMR Intramolecular H-bondDownfield shift of OH proton
IR Spectroscopy Intramolecular H-bondBroad, red-shifted O-H stretch
HRMS Molecular FormulaConfirmation of C₁₅H₂₅NO
MS/MS FragmentationBenzylic cleavage, alpha-cleavage
UV-Vis Spectroscopy Electronic TransitionsBathochromic shift of π → π* transitions

Solvatochromic Effects on Electronic Absorption Maxima

Solvatochromism refers to the change in the color of a solute, and consequently its UV-Visible absorption spectrum, with a change in the polarity of the solvent. This phenomenon provides valuable insights into the electronic structure of a molecule and its interactions with the surrounding solvent molecules. The electronic absorption maxima (λmax) of this compound are expected to exhibit shifts in response to varying solvent environments due to the presence of both a hydroxyl group (a hydrogen bond donor) and a tertiary amino group (a hydrogen bond acceptor and electron donor), which can engage in different solute-solvent interactions.

While specific experimental data for this compound is not extensively documented in publicly available literature, the solvatochromic behavior of structurally related aminomethylphenols can provide a basis for expected trends. Generally, in non-polar solvents, the molecule exists in a less polarized state. As the solvent polarity increases, particularly in protic solvents capable of hydrogen bonding, significant shifts in the absorption bands are anticipated.

A hypothetical study on the solvatochromic effects on this compound might involve dissolving the compound in a series of solvents with a wide range of polarities and recording the UV-Visible spectra. The resulting data would likely show a bathochromic (red) or hypsochromic (blue) shift in the λmax values. For phenolic compounds with intramolecular charge transfer characteristics, an increase in solvent polarity often leads to a bathochromic shift, indicating stabilization of the excited state relative to the ground state.

To quantify these effects, the absorption data can be correlated with various solvent polarity scales, such as the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability). This analysis would reveal the relative contributions of different types of solute-solvent interactions to the observed spectral shifts.

Table 1: Hypothetical Solvatochromic Data for this compound

SolventDielectric Constant (ε)Refractive Index (n)λmax (nm)
n-Hexane1.881.375275
Dichloromethane8.931.424278
Acetone20.71.359280
Ethanol24.51.361282
Methanol32.71.329283
Water80.11.333285

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the searched sources.

Other Spectroscopic and Analytical Techniques

Beyond UV-Visible spectroscopy, a range of other analytical methods are crucial for a complete characterization of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used for studying species with unpaired electrons, such as free radicals or metal complexes with paramagnetic centers. For this compound, EPR spectroscopy would be relevant in the study of its radical intermediates, which can be generated through oxidation of the phenolic hydroxyl group to a phenoxyl radical.

The stability of phenoxyl radicals is often enhanced by substituents at the ortho and para positions. scholaris.ca The ortho-dibutylaminomethyl group in the target compound could influence the electronic structure and stability of the corresponding phenoxyl radical. An EPR spectrum of this radical would provide information about the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic environment of the unpaired electron, while hyperfine coupling to nearby magnetic nuclei (such as 1H and 14N) would reveal the delocalization of the unpaired electron across the molecule. biu.ac.il Such studies are critical for understanding the antioxidant or pro-oxidant behavior of phenolic compounds.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared with the theoretical composition based on its proposed molecular structure.

For this compound, with a molecular formula of C₁₅H₂₅NO, the theoretical elemental composition would be:

Carbon (C): 76.55%

Hydrogen (H): 10.71%

Nitrogen (N): 5.95%

Oxygen (O): 6.79%

Table 2: Theoretical Elemental Analysis Data for C₁₅H₂₅NO

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0115180.1576.55
HydrogenH1.012525.2510.71
NitrogenN14.01114.015.95
OxygenO16.00116.006.79
Total 235.41 100.00

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If single crystals of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The crystal structure would reveal the spatial arrangement of the dibutylamino group relative to the phenol ring and could show the presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the aminomethyl substituent. Such an intramolecular hydrogen bond is common in ortho-substituted aminomethylphenols and influences their chemical and physical properties. Additionally, the crystal packing would illustrate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the solid-state architecture. Although no crystal structure for this compound is currently available in open databases, studies on similar Schiff bases and phenolic derivatives highlight the power of this technique in providing unambiguous structural proof. researchgate.net

Cyclic Voltammetry for Electrochemical Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For this compound, CV can be used to investigate its oxidation and reduction potentials. The phenolic hydroxyl group is susceptible to oxidation, and the potential at which this occurs provides information about the electron-donating ability of the molecule and its antioxidant potential.

A typical cyclic voltammogram for a phenolic compound in an appropriate solvent and supporting electrolyte would show an anodic peak corresponding to the oxidation of the phenol to a phenoxyl radical or further to a quinone-type species. The reversibility of this process can also be assessed from the voltammogram. The presence of the electron-donating dibutylaminomethyl group at the ortho position is expected to lower the oxidation potential of the phenol compared to unsubstituted phenol, making it more susceptible to oxidation. Studies on the electrochemical behavior of various aminophenols have shown that the relative positions of the amino and hydroxyl groups significantly influence their redox properties. core.ac.ukmdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties. For 2-[(Dibutylamino)methyl]phenol, a phenolic Mannich base, DFT calculations are instrumental in characterizing its structure, reactivity, and spectroscopic signatures. The presence of a flexible dibutylamino group, a phenolic hydroxyl group, and an aromatic ring gives rise to interesting intramolecular interactions that can be effectively studied using DFT.

Geometric Optimization and Conformational Landscapes

The geometric optimization of this compound using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, is the first step in any computational analysis. researchgate.net This process identifies the lowest energy structure of the molecule. A key structural feature of this compound is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the dibutylamino group. This interaction significantly influences the molecule's conformation.

The conformational landscape is shaped by the rotation around several single bonds, particularly the C-C bond connecting the aminomethyl group to the phenol (B47542) ring and the C-N bonds of the butyl groups. DFT calculations reveal that conformers featuring the intramolecular hydrogen bond are significantly more stable than those where the hydroxyl group is oriented away from the nitrogen atom. researchgate.net This hydrogen bond forms a stable six-membered ring, which locks the aminomethyl side chain in a specific orientation relative to the phenol ring. rsc.org For a series of 2-substituted phenols, the intramolecular hydrogen bond enthalpy (ΔHintra-HB) has been determined by DFT calculations, showing the energetic advantage of the hydrogen-bonded form. researchgate.net

Table 1: Representative Intramolecular Hydrogen Bond Parameters for a 2-Substituted Phenol Analog

ParameterCalculated Value (B3LYP/6-31G(d,p))
H···N Distance (Å)~2.10
O-H···N Angle (°)~115
ΔHintra-HB (kJ mol⁻¹)~17.5

Note: Data are representative values based on calculations for similar 2-substituted phenolic compounds and serve as an illustration for this compound. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how the molecule interacts with other species. For phenolic compounds, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. DFT calculations for related aminophenols show that the presence of both the hydroxyl and amino groups influences these frontier orbitals. imist.ma

Table 2: Calculated Frontier Orbital Energies for a Model Aminophenol

ParameterEnergy (eV)
E(HOMO)-5.8
E(LUMO)-0.9
Energy Gap (ΔE)4.9

Note: Values are illustrative, calculated at the B3LYP/6-311G(d,p) level for a related aminophenol. imist.ma

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show a negative potential (red/yellow) around the phenolic oxygen atom, making it a site for electrophilic attack and hydrogen bond donation. imist.mathaiscience.info The region around the amino nitrogen would also exhibit negative potential, though its accessibility may be sterically hindered by the butyl groups. The hydrogen of the hydroxyl group would show a positive potential (blue), indicating its electrophilic character. imist.ma

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis transitions)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to confirm the structure of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govescholarship.org For this compound, calculations would predict a downfield shift for the phenolic proton when it is involved in the intramolecular hydrogen bond. tandfonline.comtandfonline.com The chemical shifts of the methylene (B1212753) bridge protons and the carbons of the aromatic ring are also sensitive to the molecule's conformation. tandfonline.comtandfonline.com

IR Frequencies: Theoretical vibrational frequencies can be calculated to help assign experimental IR spectra. A key feature for this molecule would be the O-H stretching frequency. In the absence of hydrogen bonding, this peak appears around 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bond, this band is expected to be broadened and shifted to a lower wavenumber, typically in the 3200-3400 cm⁻¹ range. nih.gov

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.comyoutube.com Phenolic compounds typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions within the aromatic ring. The position and intensity of these bands are influenced by substituents. The aminomethyl group would likely cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted phenol. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating reaction mechanisms, allowing for the localization of transition states and the calculation of activation barriers. The synthesis of this compound occurs via the Mannich reaction. nih.gov This reaction involves the amino-methylation of the acidic proton of phenol. nih.gov

Computational studies on the Mannich reaction mechanism have shown that it proceeds through the formation of an iminium ion (from the reaction of formaldehyde (B43269) and dibutylamine) which then undergoes electrophilic attack by the electron-rich phenol ring. comporgchem.comacs.org DFT calculations can map out the potential energy surface for this reaction, identifying the key intermediates and transition states. The ortho-selectivity of the reaction is driven by the directing effect of the hydroxyl group and its ability to stabilize the transition state. comporgchem.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time, particularly in a solution environment. acs.orgaip.org

Dynamic Behavior and Conformational Fluctuations in Solution

MD simulations place the molecule in a simulated box of solvent (e.g., water or an organic solvent) and solve Newton's equations of motion for every atom in the system. nih.gov For this compound, MD simulations can reveal:

Conformational Dynamics: The flexibility of the dibutylamino side chains and the stability of the intramolecular hydrogen bond in different solvents can be assessed. Simulations would show the butyl chains constantly changing their conformation. nih.gov

Solvation Structure: MD can characterize how solvent molecules arrange themselves around the solute. The phenolic -OH group and the nitrogen atom would form hydrogen bonds with protic solvent molecules like water or methanol. acs.orgstanford.edu The hydrophobic butyl chains and the aromatic ring would interact favorably with nonpolar solvents.

Lack of Specific Research Data for "this compound"

A thorough review of available scientific literature reveals a significant gap in computational and theoretical investigations specifically focused on the chemical compound This compound . While general principles of computational chemistry, solvent effects, and quantum chemical calculations are well-established for phenolic compounds and Mannich bases, specific research data and detailed findings for this particular molecule are not present in the accessible scientific databases.

The generation of a scientifically accurate and detailed article, as per the requested outline, is contingent upon the availability of peer-reviewed studies that have explicitly modeled and analyzed this compound. The required sections and subsections—such as Solvent Effects on Molecular Properties, Analysis of Energetic Profiles, Reactivity Descriptors and Fukui Functions, and Hydrogen Bonding Networks—necessitate specific quantitative data derived from sophisticated computational methods like Density Functional Theory (DFT) or other advanced quantum chemical calculations.

Without dedicated studies that have performed these analyses on this compound, it is not possible to provide the following, as stipulated by the instructions:

Detailed Research Findings: The specific energetic values, molecular orbital characteristics, reactivity indices, and interaction energies for this compound have not been published.

Data Tables: The creation of interactive data tables requires numerical data from computational simulations, which are currently unavailable.

Scientifically Accurate Content: Any attempt to generate content for the specified outline would involve speculation or extrapolation from related but different molecules, thereby failing to meet the standard of scientific accuracy for the subject compound.

Therefore, due to the absence of the requisite primary research literature and specific data for "this compound," the creation of the requested article with its detailed and specific subsections is not feasible at this time. Further experimental or computational research would be required to generate the necessary data to address the topics outlined.

Chemical Reactivity and Derivatization

Synthesis and Coordination Chemistry of Schiff Bases and Metal Complexes

The versatile reactivity of the phenolic group and the adjacent secondary amine in 2-[(Dibutylamino)methyl]phenol makes it a valuable precursor for the synthesis of polydentate ligands. Condensation of the phenolic aldehyde or a related derivative with primary amines leads to the formation of imino-phenolic Schiff base ligands, which are capable of forming stable complexes with various metal ions.

Design and Synthesis of Imino-Phenolic Ligands from this compound Derivatives

The synthesis of imino-phenolic ligands from this compound derivatives typically involves a condensation reaction between a salicylaldehyde derivative containing the 2-[(dibutylamino)methyl] moiety and a primary amine. This reaction is often carried out in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid. The general synthetic route can be represented as follows:

Scheme 1: General Synthesis of Imino-Phenolic Ligands

The choice of the primary amine (R-NH₂) allows for the tuning of the steric and electronic properties of the resulting Schiff base ligand. For instance, using aliphatic diamines can lead to the formation of binucleating ligands capable of coordinating to two metal centers. Aromatic amines, on the other hand, can influence the electronic properties of the ligand through conjugation.

Preparation and Characterization of Transition Metal Complexes (e.g., VO(II), Mn(II), Co(II), Ni(II), Cu(II), Zn(II))

The synthesized imino-phenolic ligands derived from this compound can readily form complexes with a variety of transition metal ions. The preparation of these complexes generally involves the reaction of the ligand with a corresponding metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent, often an alcohol. The metal-to-ligand ratio is a critical parameter that influences the stoichiometry and structure of the resulting complex.

The characterization of these metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed:

Infrared (IR) Spectroscopy: This technique is instrumental in confirming the coordination of the ligand to the metal ion. A noticeable shift in the C=N (imine) stretching frequency in the complex compared to the free ligand is a strong indicator of coordination through the imine nitrogen. The disappearance or shift of the phenolic O-H stretching band also suggests coordination via the deprotonated phenolic oxygen.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge transfer bands, which can help in elucidating the geometry of the coordination sphere.

Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the proposed stoichiometry.

Molar Conductivity Measurements: These measurements in a suitable solvent can indicate whether the complex is an electrolyte or a non-electrolyte, providing insights into the nature of the counter-ions.

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons on the metal center and can help in distinguishing between different geometries (e.g., octahedral vs. square planar).

While specific data tables for complexes of this compound-derived Schiff bases are not available, the table below provides a general representation of the expected characterization data for such complexes based on analogous systems.

Metal IonProposed FormulaMolar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
VO(II)[VO(L)₂]Low (non-electrolyte)~1.73
Mn(II)[Mn(L)₂]Low (non-electrolyte)~5.9
Co(II)[Co(L)₂]Low (non-electrolyte)~4.3-5.2 (octahedral) or ~2.1-2.9 (square planar)
Ni(II)[Ni(L)₂]Low (non-electrolyte)Diamagnetic (square planar) or ~2.8-3.5 (octahedral)
Cu(II)[Cu(L)₂]Low (non-electrolyte)~1.7-2.2
Zn(II)[Zn(L)₂]Low (non-electrolyte)Diamagnetic

Note: 'L' represents the deprotonated Schiff base ligand derived from this compound. The magnetic moments are approximate and can vary depending on the specific ligand and coordination environment.

Influence of Complexation on Ligand Reactivity and Structure

The coordination of an imino-phenolic ligand to a metal center significantly influences its structure and reactivity. X-ray crystallographic studies on related Schiff base complexes have shown that upon coordination, the ligand adopts a specific conformation to accommodate the metal ion. nih.gov The bond lengths and angles within the ligand can also be altered due to the electronic effects of the metal ion. For example, the C=N bond length may change upon coordination.

Complexation can also affect the reactivity of the ligand. The electron density on the donor atoms (nitrogen and oxygen) is altered upon coordination, which can influence their nucleophilicity and susceptibility to electrophilic attack. Furthermore, the metal center itself can act as a Lewis acid, potentially activating the ligand for certain reactions.

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic properties of the transition metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. Complexes of VO(II) (d¹), Mn(II) (d⁵, high spin), Co(II) (d⁷), Ni(II) (d⁸, in octahedral geometry), and Cu(II) (d⁹) are paramagnetic. The magnetic moment of these complexes can be measured experimentally using techniques like the Gouy method or a SQUID magnetometer.

The measured magnetic moment can provide valuable information about the spin state and the geometry of the complex. For instance, Ni(II) complexes can be either diamagnetic (square planar, low spin) or paramagnetic (octahedral or tetrahedral, high spin). Similarly, the magnetic moment of Co(II) complexes can help differentiate between octahedral and square planar geometries. Studies on analogous manganese(II) and cobalt(II) complexes have shown weak antiferromagnetic or ferromagnetic interactions depending on the specific structure. rsc.org

Table: Expected Magnetic Properties of Paramagnetic Complexes

Metal Complexd-electron configurationNumber of Unpaired ElectronsExpected Magnetic Moment (B.M.)
[VO(L)₂]1~1.73
[Mn(L)₂] (high spin)d⁵5~5.92
[Co(L)₂] (octahedral, high spin)d⁷3~4.3 - 5.2
[Ni(L)₂] (octahedral)d⁸2~2.8 - 3.5
[Cu(L)₂]d⁹1~1.7 - 2.2

Electrochemical Properties of Metal Complexes

The electrochemical properties of the metal complexes can be investigated using techniques such as cyclic voltammetry. This method provides information about the redox behavior of the metal center in the complex, including the potentials at which oxidation and reduction occur. The redox potentials are influenced by the nature of the ligand, the coordination geometry, and the solvent system.

The electrochemical behavior of Schiff base complexes is of interest for applications in catalysis and sensor technology. The stability of different oxidation states of the metal can be assessed from the cyclic voltammogram. For instance, the reversibility of a redox couple can indicate the stability of both the oxidized and reduced forms of the complex. While specific electrochemical data for complexes of this compound-derived Schiff bases is not available, studies on similar nickel(II) Schiff base complexes have explored their electrochemical properties.

Advanced Applications in Chemical Synthesis and Materials Science

Catalysis and Organocatalysis

The unique combination of a Brønsted acidic phenol (B47542) and a Lewis basic tertiary amine within the same molecule makes 2-[(Dibutylamino)methyl]phenol and its derivatives promising candidates for organocatalysis and as ligands in metal-catalyzed reactions.

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. While unsubstituted this compound is achiral, it serves as a valuable precursor for the synthesis of chiral ligands. By introducing chirality into the molecule, for instance, through the use of chiral amines in the initial Mannich reaction or by substitution on the phenol ring, derivatives can be designed for asymmetric catalysis.

These chiral aminophenol ligands can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. For example, chiral aminophenol ligands have been explored in asymmetric additions of nucleophiles to aldehydes and imines. The phenolic oxygen can act as a hard donor, while the nitrogen of the amino group acts as a softer donor, allowing for effective chelation to a variety of metal ions.

Illustrative Example of Asymmetric Addition using a Chiral Aminophenol Ligand

A hypothetical asymmetric aldol (B89426) reaction catalyzed by a chiral derivative of this compound is presented below.

EntryAldehydeKetoneCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeAcetone108592
24-NitrobenzaldehydeAcetone109195
34-MethoxybenzaldehydeAcetone108288
4CyclohexanecarboxaldehydeAcetone107590

This table is illustrative and based on typical results for similar catalytic systems.

The structure of this compound, with its hydrophobic dibutyl groups and a polar phenol head, imparts amphiphilic character to the molecule. This property can be exploited in micellar catalysis, where the compound or its derivatives self-assemble in aqueous media to form micelles. These micelles can create a hydrophobic microenvironment within the bulk aqueous phase, enabling organic reactions that are typically sluggish in water to proceed at enhanced rates.

The phenolic head group can be deprotonated to form a phenoxide, which can enhance the surfactant properties of the molecule. The tertiary amine can also be protonated, leading to cationic surfactants. This pH-tunable amphiphilicity allows for control over the formation and properties of the micelles. In such a system, the hydrophobic core of the micelle can solubilize organic substrates, while the catalytically active sites at the micelle-water interface can facilitate the reaction.

The nitrogen and oxygen atoms in this compound can act as a bidentate ligand, forming stable chelate complexes with a variety of transition metals. derpharmachemica.com The electronic and steric properties of the ligand can be readily tuned by modifying the substituents on the phenol ring or the alkyl groups on the amine. This versatility makes these aminophenol ligands valuable for a range of homogeneous catalytic applications. derpharmachemica.com

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of unactivated C-H bonds. Phenolic compounds are important substrates in this area, and directing groups are often employed to achieve regioselectivity. The aminomethyl group in this compound can act as a directing group, positioning a transition metal catalyst at the ortho-position of the phenol ring to facilitate C-H activation.

For instance, a palladium catalyst could coordinate to the aminomethyl nitrogen, leading to the formation of a five-membered palladacycle intermediate. This intermediate could then undergo further reaction, such as coupling with an alkene or an aryl halide, to introduce a new functional group at the C-H bond adjacent to the hydroxyl group.

Representative C-H Olefination of a Directed Phenol

The following table shows representative results for the ortho-olefination of a phenol bearing a directing group, illustrating the potential of such transformations.

EntryPhenol SubstrateOlefinCatalystYield (%)
12-(Dimethylamino)methylphenolEthyl acrylatePd(OAc)₂88
22-(Dimethylamino)methylphenolStyrenePd(OAc)₂75
32-(Piperidin-1-yl)methylphenolEthyl acrylatePd(OAc)₂92
42-(Piperidin-1-yl)methylphenolStyrenePd(OAc)₂81

This table is for illustrative purposes and shows typical outcomes for related systems.

Ligands based on the this compound scaffold can also be employed in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The ligand can stabilize the active metal catalyst, typically a palladium species, and influence its reactivity and selectivity. The steric bulk provided by the dibutyl groups can promote the formation of monoligated, highly active catalytic species.

The electron-donating properties of the aminomethyl and hydroxyl groups can enhance the oxidative addition step in the catalytic cycle. Furthermore, the hemilabile nature of the N-donor could be beneficial in certain catalytic cycles, where dissociation of the nitrogen from the metal center is required to open up a coordination site for the substrate.

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, this compound and its derivatives can be immobilized on solid supports to create heterogeneous catalysts. The phenolic hydroxyl group provides a convenient handle for grafting the molecule onto silica (B1680970), alumina, or polymeric supports.

Once immobilized, the aminomethylphenol moiety can serve as a binding site for catalytically active metal nanoparticles or as an organocatalytic site itself. For example, palladium nanoparticles could be anchored to the supported ligand, creating a highly active and recyclable catalyst for hydrogenation or cross-coupling reactions. The porous nature of the support would allow for easy access of the reactants to the active sites and facile separation of the catalyst from the reaction mixture.

Utilization as Ligands in Homogeneous Transition Metal Catalysis

Surfactant and Supramolecular Chemistry

The amphiphilic nature of molecules derived from this compound, combining a polar head with nonpolar hydrocarbon tails, makes this moiety a prime candidate for the development of novel surfactants and for studies in supramolecular chemistry.

The synthesis of new surfactants often involves the strategic combination of hydrophilic (water-attracting) and hydrophobic (water-repelling) components. The this compound structure provides a unique platform for creating such molecules. The phenolic hydroxyl group can serve as a reactive site for introducing hydrophilicity, while the dibutylamino group provides significant hydrophobicity.

One common synthetic route to create non-ionic surfactants involves ethoxylation, the reaction of a molecule with ethylene (B1197577) oxide. sanyo-si.com In the case of this compound, the phenolic hydroxyl group can be reacted with ethylene oxide to form a polyethylene (B3416737) glycol (PEG) chain. The length of this PEG chain can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant, thereby tailoring its properties for specific applications like emulsification or dispersion. sanyo-si.com

Another approach is the synthesis of cationic surfactants. The tertiary amine in the this compound moiety can be quaternized using an alkyl halide (e.g., methyl iodide). This process would introduce a permanent positive charge, converting the molecule into a quaternary ammonium (B1175870) salt, a well-known class of cationic surfactants used in various industrial and consumer products.

A summary of potential synthetic pathways is outlined below:

Surfactant TypeSynthetic PathwayKey ReactantsResulting Hydrophilic Group
Non-ionic EthoxylationThis compound, Ethylene OxidePolyethylene Glycol (PEG) Ether
Cationic QuaternizationThis compound, Alkyl HalideQuaternary Ammonium Salt
Anionic Sulfation/PhosphationThis compound, Sulfating AgentSulfate or Phosphate Ester

These synthetic strategies allow for the creation of a diverse library of surfactants from a single precursor, each with distinct surface-active properties.

A fundamental property of surfactants is their ability to self-assemble in a solution to form aggregates known as micelles once a specific concentration is exceeded. researchgate.net This threshold is known as the Critical Micelle Concentration (CMC). wikipedia.org Below the CMC, surfactant molecules exist primarily as individual monomers, some of which adsorb at interfaces like the air-water surface, causing a reduction in surface tension. sanyo-si.com Upon reaching the CMC, the molecules spontaneously form micelles, and the surface tension of the solution remains relatively constant with further surfactant addition. wikipedia.org

The CMC is a crucial parameter that dictates a surfactant's efficiency. alfa-chemistry.com For surfactants derived from this compound, the CMC would be influenced by several structural factors:

Hydrophobic Group: The two butyl chains on the amine provide significant hydrophobicity, which would promote micellization at a relatively low concentration.

Hydrophilic Group: The nature and size of the polar head group (e.g., a short vs. long PEG chain) would significantly impact the CMC. Generally, for a given hydrophobic tail, a larger or more hydrophilic head group leads to a higher CMC. sanyo-si.com

The CMC can be determined experimentally using various techniques, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy. nih.gov For instance, in surface tensiometry, the surface tension of the surfactant solution is measured at various concentrations. The CMC is identified as the concentration at which the curve of surface tension versus the logarithm of concentration shows a distinct change in slope. sanyo-si.com

The table below shows typical CMC values for various classes of surfactants to provide context for potential values for derivatives of this compound.

Surfactant ClassExampleTypical CMC (mol/L)
AnionicSodium Dodecyl Sulfate8 x 10⁻³
CationicDodecyltrimethylammonium Bromide1.6 x 10⁻²
Non-ionicPentaethylene Glycol Monododecyl Ether6.5 x 10⁻⁵

Data sourced from established literature on surfactant properties. wikipedia.org

Given its bulky hydrophobic portion, a non-ionic surfactant derived from this compound with a moderately sized PEG chain would be expected to have a low CMC, indicating high efficiency in forming micelles.

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. researchgate.net They form spontaneously under specific conditions and are characterized by an extremely low interfacial tension between the oil and water phases. Surfactants are essential for creating these systems, as they form a stabilizing film at the oil-water interface. researchgate.net

Surfactants based on the this compound moiety would be effective in forming microemulsions. The bulky nature of the dibutylamino group could provide the necessary steric hindrance at the interface to prevent droplet coalescence, leading to stable microemulsions. By adjusting the hydrophilic head group, these surfactants could be tailored to stabilize either oil-in-water (o/w) or water-in-oil (w/o) microemulsions, making them suitable for applications in enhanced oil recovery, drug delivery, and nanoparticle synthesis.

Beyond microemulsions, these surfactants can participate in the formation of other self-assembled systems, such as vesicles and lamellar phases. researchgate.net The specific structure that forms depends on the surfactant's molecular geometry, concentration, and the solution conditions (e.g., temperature and salinity). The unique shape of a this compound-derived surfactant could favor the formation of novel supramolecular architectures with potential uses in advanced materials and encapsulation technologies.

Advanced Materials Science Applications

The reactive nature of this compound makes it an excellent candidate as a monomer or precursor for synthesizing specialized polymers, resins, and functional materials with unique properties.

Phenolic resins, such as those derived from the reaction of phenol with formaldehyde (B43269), are a class of thermosetting polymers known for their high thermal stability, flame resistance, and mechanical strength. researchgate.netmdpi.com this compound, as a substituted phenol, can be used as a monomer in the synthesis of specialized phenolic resins.

The synthesis typically follows a two-step process to create what is known as a novolak resin. akrochem.com

Step 1 (Novolak Formation): this compound is reacted with an aldehyde, most commonly formaldehyde, under acidic conditions. This results in the formation of a thermoplastic, soluble polymer chain where the phenolic units are linked by methylene (B1212753) bridges.

Step 2 (Curing): The novolak resin is then mixed with a curing agent, such as hexamethylenetetramine (HMT), and heated. The HMT decomposes to provide additional methylene bridges that cross-link the polymer chains, forming a rigid, three-dimensional thermoset network. akrochem.com

The incorporation of the this compound moiety into the resin structure imparts unique properties. The bulky and flexible dibutylamino groups can increase the polymer's toughness and impact resistance while also improving its solubility in certain organic solvents during the pre-curing stage. Furthermore, the presence of the nitrogen atom can enhance the adhesive properties of the resin to various substrates.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like frequency conversion, optical switching, and data storage. jhuapl.edu Organic molecules with specific electronic features, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit significant NLO properties. rsc.orgrsc.org

The structure of this compound contains electron-donating groups (the hydroxyl and amino groups) attached to an aromatic ring. This intrinsic electronic asymmetry makes it a promising building block for NLO materials. While the compound itself may have a modest NLO response, it can be chemically modified to enhance this property significantly. For example, reacting it to form a Schiff base with an aldehyde containing a strong electron-withdrawing group (like a nitro group) would create a classic donor-π-acceptor (D-π-A) structure. Such molecules are known to possess large second-order hyperpolarizabilities (β), a key measure of NLO activity. researchgate.net

The potential NLO performance of materials derived from this compound can be compared to standard reference materials like urea. Theoretical calculations and experimental measurements using techniques like Hyper-Rayleigh Scattering could quantify their effectiveness.

CompoundMolecular Structure TypeKey FeaturesPotential NLO Property
Urea Small Organic MoleculeStandard reference NLO materialSecond-Harmonic Generation
DANOHB *Schiff Base (D-π-A)Phenolic donor, imine bridge, naphthalene (B1677914) acceptorHigh second-order hyperpolarizability (γ), reported to be >30 times that of urea. researchgate.net
Hypothetical Derivative Modified this compoundPhenolic/amino donor, π-bridge, acceptor groupPotentially large second-order hyperpolarizability (β)

*DANOHB (2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol) is a related phenolic compound studied for its NLO properties. researchgate.net

The development of such materials from this compound could lead to new, efficient components for advanced photonic and optoelectronic devices. mdpi.com

Application in Sensor Technologies

While there is no direct literature on the application of this compound in sensor technologies, its chemical structure suggests potential utility in the development of chemical sensors. Phenolic compounds, in general, are a target for environmental monitoring, and various sensing strategies have been developed for their detection. nih.govmdpi.comnih.gov

The design of a chemical sensor often relies on a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a measurable signal. The phenolic hydroxyl group in this compound can act as a hydrogen bond donor and can be deprotonated, making it sensitive to changes in pH. The tertiary amine can also be protonated, providing another site for interaction.

The molecule could potentially be functionalized with a chromophore or fluorophore to create a chemosensor. Upon binding of a specific analyte to the aminomethylphenol moiety, a change in the spectral properties (color or fluorescence) could be observed. The dibutyl groups provide a hydrophobic microenvironment that could influence the binding affinity and selectivity for certain analytes.

Data Tables

Molecular Interactions with Biological Targets

There is a notable absence of published research detailing the molecular interactions of this compound with specific biological targets. Scientific investigations into its binding mechanisms with receptors or its modulatory effects on enzyme activity are not available.

Investigation of Ligand-Receptor Binding Mechanisms

No studies investigating the ligand-receptor binding mechanisms of this compound were identified. Consequently, there is no data available on its binding affinity, mode of interaction, or specificity for any biological receptor.

Structure-Activity Relationship (SAR) Studies for Bio-Relevant Scaffolds

Due to the lack of studies on the biological or biochemical effects of this compound, no structure-activity relationship (SAR) studies have been conducted for this compound or its related scaffolds.

Correlation of Chemical Structure with Observed Biochemical Effects

As there are no observed biochemical effects reported for this compound in the scientific literature, no correlations between its chemical structure and any such effects can be drawn. The necessary foundational data for such an analysis is currently unavailable.

Design of Analogs for Probing Biological Pathways

The design and synthesis of analogs of this compound for the purpose of probing biological pathways have not been reported. This line of research typically follows the discovery of a compound's biological activity, which has not been established for the subject molecule.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production of fine chemicals, including Mannich bases like 2-[(Dibutylamino)methyl]phenol. amf.chelveflow.com Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. amf.chnih.gov This precise control is due to the high surface-area-to-volume ratio in microreactors, which allows for enhanced heat and mass transfer. elveflow.comwiley-vch.de

Table 1: Comparison of Batch vs. Potential Flow Synthesis for this compound
ParameterConventional Batch ProcessingContinuous Flow Processing
Heat Transfer Limited, potential for thermal runawaysExcellent, precise temperature control elveflow.comwiley-vch.de
Mixing Dependent on stirrer speed and vessel geometryHighly efficient and rapid micromixing almacgroup.com
Scalability Complex, requires process redesign for different scalesStraightforward via "scaling out" or longer run times amf.chatomfair.com
Safety Higher risk due to large volumes of reagentsEnhanced safety with small reactor volumes mdpi.comatomfair.com
Reproducibility Can vary between batchesHigh, ensures consistent product quality amf.ch

Application of Machine Learning and Artificial Intelligence for Reaction Optimization and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling rapid optimization and prediction. beilstein-journals.orgarxiv.org For the synthesis of this compound, ML algorithms can be trained on reaction data to build predictive models that identify optimal conditions with minimal experimentation. researchgate.netresearchgate.net These models can navigate vast parameter spaces—including temperature, solvent, catalyst, and reactant stoichiometry—to maximize yield and selectivity far more efficiently than traditional one-variable-at-a-time or design of experiment (DoE) approaches. nih.govchemintelligence.com

Active learning and Bayesian optimization are particularly powerful ML strategies that iteratively suggest the most informative experiments to perform, accelerating the discovery of optimal reaction conditions even with limited initial data. nih.govchemrxiv.org This approach reduces the time and resources required for process development. nih.gov

Beyond synthesis, AI is instrumental in predicting the physicochemical and biological properties of molecules. research.googlechemrxiv.org By training models on the structure of this compound and its analogues, researchers can predict properties like solubility, toxicity, or potential bioactivity without synthesizing every compound. arxiv.orgmit.edu This in silico screening capability allows for the intelligent design of new derivatives with desired characteristics, guiding synthetic efforts toward the most promising candidates. mit.edu

Table 2: Parameters for ML-Guided Optimization of this compound Synthesis
Variable TypeParameter to OptimizePotential Impact
Continuous Temperature (°C)Reaction rate, byproduct formation
Continuous Residence Time (min)Conversion, yield
Continuous Reactant Concentration (M)Reaction kinetics, selectivity
Categorical Solvent SystemSolubility, reaction pathway
Categorical Catalyst (if any)Activation energy, reaction speed

Exploration of Novel Reactivities and Functionalization Strategies

The structure of this compound offers multiple sites for further chemical modification, making it a versatile platform for creating novel functional molecules. The phenolic hydroxyl group can be derivatized through etherification or esterification to modulate properties like lipophilicity and hydrogen-bonding capacity. The aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups (e.g., nitro, halogen, or alkyl groups) that can fine-tune the electronic and steric properties of the molecule.

Furthermore, Mannich bases are known to be valuable intermediates in the synthesis of more complex products. oarjbp.comtandfonline.com The aminomethyl moiety can be a leaving group in certain reactions or can be quaternized to form ammonium (B1175870) salts. These derivatives could exhibit entirely new biological activities or material properties. tandfonline.com Another emerging area is the use of Mannich bases as ligands in coordination chemistry, where they can form stable complexes with various metal ions. oarjbp.com Exploring the coordination chemistry of this compound could lead to the development of new catalysts, sensors, or antimicrobial agents. nih.gov

Development of Hybrid Materials Incorporating this compound

Hybrid materials, which combine organic and inorganic components at the nanoscale, offer a pathway to create advanced materials with synergistic properties. nih.govnih.gov The this compound molecule is an excellent candidate for incorporation into such materials. Its phenolic hydroxyl group provides a reactive handle to graft the molecule onto inorganic substrates like silica (B1680970), titania, or silsesquioxanes. mdpi.com

By covalently bonding this compound to an inorganic framework, a hybrid material can be created that combines the structural integrity, thermal stability, and mechanical strength of the inorganic component with the specific functionality of the organic molecule. rsc.orgresearchgate.net For example, the dibutylamino groups could impart hydrophobicity or serve as basic sites for catalysis, while the phenol (B47542) ring offers potential for antioxidant or UV-absorbing properties. Such hybrid materials could find applications as functional coatings, polymer additives, specialized chromatographic phases, or components in sensor devices. mdpi.comrsc.org

Table 3: Potential Hybrid Materials Based on this compound
Inorganic ComponentOrganic MoietyPotential Hybrid PropertyPotential Application
Silica Nanoparticles This compoundModified surface polarityChromatography, polymer filler
POSS (Polyhedral Oligomeric Silsesquioxane) This compoundEnhanced thermal stability mdpi.comHigh-performance nanocomposites
Graphene Oxide This compoundImproved dispersion, functional surfaceConductive polymers, sensors
Metal-Organic Framework (MOF) This compound (as modulator)Modified pore environmentCatalysis, gas separation

Sustainable and Circular Economy Approaches in Mannich Base Chemistry

Modern chemical synthesis is increasingly guided by the principles of green chemistry and the circular economy. researchgate.netmdpi.com For Mannich base chemistry, this involves developing more environmentally benign synthetic routes. researchgate.net Research is focused on replacing traditional organic solvents with water or bio-based solvents, minimizing energy consumption by using ambient temperature conditions, and employing recyclable catalysts to reduce waste. researchgate.net

A circular economy approach seeks to "close the loop" by utilizing renewable feedstocks or waste streams as starting materials. mdpi.com Phenolic compounds, for instance, are abundant in lignin, a major component of biomass and a significant byproduct of the paper industry. mdpi.com Developing methods to derive the phenol starting material for this compound from lignin would represent a significant step toward a bio-based, circular manufacturing process. Similarly, exploring routes to synthesize dibutylamine (B89481) from renewable resources would further enhance the sustainability profile of the entire synthesis. These strategies not only reduce the environmental footprint but also can create new value chains by transforming waste into valuable chemical products. polimi.it

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-[(Dibutylamino)methyl]phenol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via the Mannich reaction, involving phenol derivatives, formaldehyde, and dibutylamine. Key parameters include:

  • pH control : Maintain mildly acidic or basic conditions to facilitate imine formation.
  • Temperature : Optimize between 50–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Use polar aprotic solvents (e.g., ethanol, DMF) to enhance solubility.
  • Purification : Recrystallization or silica gel chromatography ensures purity.
    • Validation : Confirm structure via 1^1H/13^13C NMR and FT-IR spectroscopy. Cross-validate with X-ray crystallography for absolute configuration determination, as demonstrated in analogous phenolic compounds .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • X-ray crystallography : Use single-crystal diffraction (e.g., Bruker SMART CCD) with MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL yields R factors <0.05 .
  • Spectroscopy :

  • NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and aliphatic dibutylamino groups (δ 1.0–3.0 ppm).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS).
    • Hydrogen bonding analysis : Identify intramolecular O–H⋯N interactions to explain conformational stability .

Q. What safety protocols are essential for handling this compound?

  • Hazard mitigation : Conduct risk assessments per protocols in , including:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill management : Absorb with diatomaceous earth; decontaminate with ethanol .
    • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., NMR shifts)?

  • Root causes : Solvent polarity, dynamic effects (e.g., tautomerism), or conformational flexibility.
  • Solutions :

  • DFT calculations : Use Gaussian or ORCA with solvent models (e.g., PCM) to simulate NMR shifts.
  • Crystallographic validation : Compare computed conformers with X-ray-derived geometries .
    • Example : For phenolic analogs, discrepancies in 1^1H NMR shifts (Δδ ~0.2 ppm) were resolved by modeling solvent-dependent proton exchange .

Q. What strategies optimize catalytic efficiency in reactions involving this compound?

  • Catalyst screening : Test transition-metal complexes (e.g., Pd, Cu) for cross-coupling reactions.
  • Kinetic studies : Monitor reaction progress via HPLC or in situ FT-IR.
  • Solvent effects : Compare polar (e.g., DMSO) vs. nonpolar (e.g., toluene) media to stabilize intermediates.
  • Case study : In related Mannich reactions, ethanol improved yields by 15% over THF due to enhanced proton transfer .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

  • Hydrogen-bond networks : Analyze O–H⋯N and C–H⋯O interactions via Hirshfeld surfaces.
  • Crystallographic parameters :

ParameterValue (Example from Analog)
Space groupP21_121_121_1
a, b, c (Å)7.0047, 14.171, 21.681
R factor0.052
Refinement softwareSHELXL-2018/3
  • Impact : Layered packing in analogs enhances thermal stability (Tdec_\text{dec} >200°C) .

Q. What advanced techniques characterize the antioxidant activity of this compound?

  • DPPH assay : Measure radical scavenging at 517 nm (IC50_{50} values).
  • Electrochemical analysis : Cyclic voltammetry reveals oxidation potentials linked to phenolic O–H bond strength.
  • Theoretical modeling : Correlate HOMO-LUMO gaps (DFT) with experimental redox behavior.

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond lengths) be addressed?

  • Reassessment : Re-analyze raw diffraction data for absorption or thermal motion errors.
  • Comparative studies : Benchmark against high-resolution structures (R <0.03) from similar compounds .
  • Software validation : Cross-refine with alternative programs (e.g., OLEX2 vs. SHELXL) to identify systematic errors.

Q. Why might synthetic yields vary across literature reports?

  • Critical factors :

  • Reagent purity : Impurities in dibutylamine or formaldehyde alter kinetics.
  • Workup protocols : Incomplete extraction or chromatography reduces yield.
    • Mitigation : Standardize reaction conditions (e.g., inert atmosphere, stoichiometric control) and report detailed procedures.

Methodological Recommendations

  • Crystallography : Prioritize SHELXL for refinement due to its robustness in handling hydrogen bonding and disorder .
  • Safety compliance : Follow MedChemExpress SDS guidelines for spill and exposure management .
  • Data reproducibility : Archive raw spectroscopic and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.